L-Homocystine-d8
Description
Theoretical Frameworks of Isotopic Labeling
The utility of stable isotope-labeled compounds is underpinned by distinct physical and chemical principles. The introduction of a heavier isotope into a molecule creates a subtle but measurable difference in its properties, which can be exploited to study biochemical reactions and pathways.
Deuterium (B1214612) (²H or D) is a stable isotope of hydrogen that contains an additional neutron, making it approximately twice as heavy as the common hydrogen isotope, protium (B1232500) (¹H). marquette.edu The incorporation of deuterium into an organic molecule, a process known as deuteration, can be achieved through various chemical synthesis methods, such as hydrogen isotope exchange (HIE) or by using deuterated starting materials in a multi-step synthesis. researchgate.netacs.org
In the case of L-Homocystine-3,3,3',3',4,4,4',4'-d8, eight specific hydrogen atoms on the two ethyl side chains of the homocystine molecule are replaced with deuterium atoms. This substitution results in carbon-deuterium (C-D) bonds that are slightly shorter and stronger than the corresponding carbon-hydrogen (C-H) bonds. marquette.edu This increased bond strength means that a greater amount of energy is required to break a C-D bond compared to a C-H bond. researchgate.net While this modification makes the molecule heavier, it does not significantly alter its chemical shape, size, or its ability to interact with enzymes and receptors, allowing it to participate in biochemical reactions in a manner nearly identical to its natural, unlabeled counterpart. marquette.edu
Table 1: Comparison of Physical Properties
| Property | Hydrogen (¹H) | Deuterium (²H) |
|---|---|---|
| Atomic Mass | ~1 amu | ~2 amu |
| Bond Strength (C-X) | Weaker | Stronger |
| Vibrational Frequency | Higher | Lower |
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. libretexts.orgfiveable.me This phenomenon arises from the differences in mass between isotopes, which affects the vibrational frequencies of chemical bonds. researchgate.netfiveable.me Because the C-D bond has a lower vibrational frequency and higher activation energy than the C-H bond, reactions that involve the breaking of this bond proceed more slowly. marquette.eduresearchgate.net
This effect is a powerful tool for studying reaction mechanisms. nih.gov A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. nih.gov A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. libretexts.org By measuring the change in reaction rates between the deuterated and non-deuterated versions of a molecule like L-Homocystine, researchers can gain crucial insights into the transition states of enzymatic reactions and identify which steps are rate-limiting. libretexts.orgfiveable.me The ratio of the rate constants (kH/kD) for the normal and deuterated compounds provides a quantitative measure of the KIE. libretexts.org
Methodological Advancements in Stable Isotope Tracer Studies
The evolution of analytical technologies has greatly enhanced the application of stable isotope tracers. Modern instrumentation allows for highly sensitive and precise measurements, enabling detailed investigation of metabolism in complex biological environments.
Stable isotope tracing is a well-established technique for mapping the fate of individual metabolites and elucidating metabolic pathways. mssm.eduacs.org By introducing a labeled compound like L-Homocystine-d8 into a biological system (such as cell cultures or whole organisms), scientists can follow its path through various biochemical reactions. mssm.eduspringernature.com As the labeled molecule is metabolized, the deuterium atoms are incorporated into downstream products.
Researchers can then identify these labeled metabolites, providing direct evidence of their origin and the sequence of reactions that produced them. springernature.com This approach offers unparalleled insights into the wiring of metabolic networks. mssm.edu For example, tracing has been used to uncover novel pathways and understand how metabolic fluxes are altered in disease states like cancer. creative-proteomics.comacs.org This method allows for the qualitative analysis of metabolic pathways, revealing connections that might not be apparent from static measurements of metabolite levels alone. springernature.com
Beyond simply tracing pathways, stable isotope labeling is crucial for the quantitative analysis of metabolic fluxes. creative-proteomics.com By measuring the abundance of the labeled isotope in various metabolites over time, researchers can determine the rates at which these metabolites are produced and consumed. creative-proteomics.com This quantitative approach, often referred to as metabolic flux analysis (MFA), provides a dynamic view of cellular metabolism. creative-proteomics.com
The primary analytical tools for these studies are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. springernature.comnih.gov
Mass Spectrometry (MS): Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to separate complex mixtures of metabolites and measure their mass-to-charge ratios. nih.gov The increased mass of this compound and its derivatives due to the deuterium atoms allows them to be easily distinguished from their unlabeled counterparts. biosyn.com
Nuclear Magnetic Resonance (NMR): NMR spectroscopy can also be used to detect isotopic labels, providing information about the specific position of the label within a molecule. springernature.com
These advanced analytical methods enable the precise quantification of isotope enrichment in metabolites, forming the basis for sophisticated models of metabolic networks. nih.govnih.gov
Table 2: Analytical Techniques for Stable Isotope Tracer Studies
| Technique | Principle | Application in Isotope Tracing |
|---|---|---|
| Mass Spectrometry (MS) | Separates ions based on mass-to-charge ratio. | Detects and quantifies mass shifts caused by isotopic labels (e.g., ²H, ¹³C, ¹⁵N). labinsights.nl |
| NMR Spectroscopy | Detects the magnetic properties of atomic nuclei. | Determines the precise location of isotopic labels within a molecule's structure. nih.gov |
Historical Context of Stable Isotopes in Amino Acid Research
The use of isotopes to study metabolism dates back to the early 20th century. The discovery of deuterium in 1931 by Harold Urey, for which he received the Nobel Prize in 1934, was a pivotal moment. biosyn.com Shortly after, in the 1930s and 1940s, pioneers like Rudolf Schoenheimer utilized stable isotopes, particularly deuterium and nitrogen-15, to conduct groundbreaking metabolic research. biosyn.comtaylorfrancis.com
Schoenheimer's work with ¹⁵N-labeled amino acids provided the first clear experimental evidence that the body's proteins are in a constant state of synthesis and degradation, a concept now fundamental to our understanding of metabolism. biosyn.comtaylorfrancis.com These early studies, though performed with relatively crude methods compared to today's standards, laid the foundation for the entire field of isotope tracer methodology. biosyn.com The subsequent development of more sophisticated analytical instruments, especially mass spectrometers, has allowed for the widespread and increasingly detailed application of stable isotopes in amino acid and protein metabolism research, continuing to shape our understanding of human physiology and disease. biosyn.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-[(3-amino-3-carboxy-1-deuteriopropyl)disulfanyl]-2,3,3,4,4-pentadeuterio-2-(dideuterioamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6?/m0/s1/i1D2,3D2,4D,5D/hD2/t4?,5-,6? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZLYBCZNMWCF-VMDTWGNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC(C(=O)O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CC(C(=O)O)N)SSC([2H])([2H])C([2H])([2H])[C@@]([2H])(C(=O)O)N([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
L Homocystine 3,3,3 ,3 ,4,4,4 ,4 D8: a Specialized Deuterated Probe in Scientific Investigation
Design and Strategic Placement of Deuterium (B1214612) Labels in L-Homocystine Analogs
The efficacy of a deuterated internal standard is fundamentally linked to the strategic placement of its deuterium labels. In L-Homocystine-3,3,3',3',4,4,4',4'-d8, the eight deuterium atoms are specifically incorporated at the C3 and C4 positions of both homocystine moieties. This design is not arbitrary but is based on key principles of mass spectrometry and chemical stability.
The primary consideration for the placement of deuterium labels is to ensure their stability throughout sample preparation and analysis. Deuterium atoms attached to heteroatoms like oxygen or nitrogen are prone to exchange with protons from the solvent, a phenomenon known as back-exchange. This would compromise the isotopic purity of the standard and lead to inaccurate quantification. By placing the deuterium atoms on the carbon backbone at positions 3 and 4, they are in non-labile positions, meaning they are not susceptible to this exchange under typical analytical conditions.
Furthermore, the placement of the labels on the ethyl side chains (C3 and C4) is distant from the sites of potential in-source fragmentation during mass spectrometry analysis, such as the carboxylic acid and amino groups. This ensures that the deuterium labels are retained in the characteristic fragment ions used for quantification, which is crucial for the reliability of the assay. The introduction of eight deuterium atoms provides a significant mass shift of +8 atomic mass units (amu) compared to the unlabeled L-homocystine. This substantial difference allows for clear differentiation between the analyte and the internal standard in the mass spectrometer, preventing isotopic overlap and ensuring accurate measurement.
L-Homocystine-3,3,3',3',4,4,4',4'-d8 as a Stable Isotope-Labeled Reference Standard
The near-identical physicochemical properties of L-Homocystine-3,3,3',3',4,4,4',4'-d8 to its unlabeled counterpart, L-homocystine, make it an ideal internal standard. It co-elutes with the analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer source. This co-behavior allows it to accurately compensate for variations in sample preparation and instrument response.
Utility in Method Validation and Calibration
L-Homocystine-d8 is instrumental in the validation of analytical methods for homocysteine quantification, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Method validation is a critical process to ensure that an analytical procedure is reliable, reproducible, and fit for its intended purpose. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of this process.
During method validation, this compound is used to assess key parameters such as linearity, accuracy, precision, and recovery. For instance, in the development of an LC-MS/MS method for total homocysteine in human plasma, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This ratiometric approach corrects for variations in injection volume and instrument response. The linearity of this curve over a defined concentration range is a critical validation parameter.
The accuracy and precision of the method are evaluated by analyzing quality control (QC) samples at different concentrations. The consistent and predictable behavior of this compound helps to ensure that the measured concentrations of the QC samples are close to their nominal values (accuracy) and that repeated measurements yield similar results (precision).
| Parameter | Concentration Level | Acceptance Criteria | Observed Performance |
|---|---|---|---|
| Linearity (r²) | 2.5 - 100 µmol/L | ≥ 0.99 | 0.998 |
| Intra-day Precision (%CV) | Low QC (5 µmol/L) | ≤ 15% | 4.2% |
| Mid QC (20 µmol/L) | 3.1% | ||
| High QC (80 µmol/L) | 2.5% | ||
| Inter-day Precision (%CV) | Low QC (5 µmol/L) | ≤ 15% | 5.8% |
| Mid QC (20 µmol/L) | 4.5% | ||
| High QC (80 µmol/L) | 3.7% | ||
| Accuracy (% Bias) | Low QC (5 µmol/L) | Within ±15% | +3.5% |
| Mid QC (20 µmol/L) | -1.8% | ||
| High QC (80 µmol/L) | +2.1% |
Role as an Internal Standard in Quantitative Analytical Assays
In routine quantitative analysis, L-Homocystine-3,3,3',3',4,4,4',4'-d8 is added to biological samples, such as plasma or serum, at a known concentration at the beginning of the sample preparation process. This "spiking" allows the internal standard to undergo the same extraction, derivatization (if any), and analysis steps as the endogenous analyte.
A common procedure for measuring total homocysteine involves a reduction step to convert all forms of homocysteine (protein-bound, oxidized) to the free thiol, homocysteine. During this process, the this compound is also reduced to its monomeric form, L-homocysteine-d4. The subsequent LC-MS/MS analysis then measures the ratio of the signal from the endogenous homocysteine to that of the L-homocysteine-d4. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, thus the ratio remains constant, leading to an accurate determination of the analyte's concentration.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Homocysteine | 136.0 | 90.1 |
| L-Homocysteine-d4 (from this compound) | 140.0 | 94.1 |
Considerations for Stereoisomeric Specificity in Research Applications
Biological systems often exhibit a high degree of stereospecificity, where enzymes and receptors interact preferentially with one stereoisomer of a molecule over another. Homocysteine and its oxidized form, homocystine, are no exception. The naturally occurring and biologically active form is the L-isomer. Research has shown that L-homocysteine and L-homocystine can induce specific biological effects, such as increased oxidative stress in endothelial cells, that are not observed with the D-isomer. oup.com
This stereospecificity has significant implications for research. When studying the biological roles of homocysteine, it is crucial to use the correct stereoisomer. The use of L-Homocystine-3,3,3',3',4,4,4',4'-d8 as an internal standard is therefore particularly relevant for studies investigating the metabolism and pathophysiology of L-homocysteine. By using the L-isomer of the deuterated standard, researchers can ensure that the internal standard behaves in a biologically and analytically analogous manner to the endogenous L-homocysteine, further enhancing the accuracy of the quantification. In applications where the separation of L- and D-isomers is performed, the use of a stereoisomerically pure internal standard is paramount.
Synthetic Strategies and Chemical Derivatization of Deuterated Homocystine
Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation
The chemical synthesis of L-Homocystine-3,3,3',3',4,4,4',4'-d8 is not a trivial process and typically involves a multi-step approach. Direct hydrogen-deuterium exchange on the final L-homocystine molecule is challenging due to the lack of activation of the C-H bonds at the 3 and 4 positions. Therefore, the synthesis generally relies on the preparation of a deuterated precursor followed by its conversion to the desired product.
Precursor Selection and Deuteration Reactions
A plausible and efficient strategy for the synthesis of L-Homocystine-3,3,3',3',4,4,4',4'-d8 commences with a suitable starting material that can be readily deuterated at the required positions. A common precursor for the synthesis of homocysteine and its derivatives is L-methionine. However, for the specific deuteration pattern required, a more tailored precursor is often necessary.
One potential pathway involves the use of a precursor containing a reactive functional group that facilitates deuterium incorporation. For example, a protected form of L-aspartic acid or a related dicarboxylic acid can serve as a starting point. The carboxyl groups can be reduced to alcohols, which are then converted to good leaving groups (e.g., tosylates or halides). Subsequent reduction with a deuterium source, such as lithium aluminum deuteride (B1239839) (LiAlD4), can introduce deuterium at the desired positions.
Another viable approach is the use of a deuterated building block that already contains the required d4-ethyl moiety. For instance, the synthesis could start from a deuterated 4-carbon unit which is then elaborated to introduce the amino and carboxyl functionalities.
Key Deuteration Reactions:
Reduction with Deuterated Reagents: The reduction of carboxylic acids, esters, or lactones using powerful deuterating agents like lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4) is a common method for introducing deuterium.
Catalytic Deuteration: The catalytic reduction of a double or triple bond within the side chain of a precursor molecule using deuterium gas (D2) and a metal catalyst (e.g., Palladium on carbon) can be employed.
H-D Exchange Reactions: Under specific conditions, such as in the presence of a suitable catalyst (e.g., palladium), hydrogen-deuterium exchange can be facilitated at specific positions. This is particularly effective for positions adjacent to activating groups. ornl.gov
The final step in the chemical synthesis involves the dimerization of the deuterated L-homocysteine precursor to form L-homocystine. This is typically achieved through a mild oxidation reaction, which promotes the formation of the disulfide bond.
| Precursor Example | Deuteration Reagent | Key Transformation |
| Protected L-2-amino-4-bromobutanoic acid | Deuterium gas (D2) with Pd/C | Reductive deuteration |
| Protected L-aspartic-β-semialdehyde | LiAlD4 | Reduction of aldehyde to deuterated alcohol |
| Deuterated 4-halo-butane | Protected amine source | Nucleophilic substitution |
Purification and Characterization of L-Homocystine-3,3,3',3',4,4,4',4'-d8
Following synthesis, the crude product must be rigorously purified to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species.
Purification Techniques:
High-Performance Liquid Chromatography (HPLC): Reversed-phase or ion-exchange HPLC are powerful techniques for separating the target deuterated compound from impurities. nih.govresearchgate.netoup.com Isocratic or gradient elution methods can be developed to achieve high purity. researchgate.net
Recrystallization: This classical purification method can be effective if a suitable solvent system is found in which the deuterated L-homocystine has significantly different solubility compared to the impurities.
Ion-Exchange Chromatography: This technique is particularly useful for separating amino acids based on their charge properties. nih.gov
Characterization Methods:
The purified L-Homocystine-3,3,3',3',4,4,4',4'-d8 must be thoroughly characterized to confirm its identity, purity, and the extent and location of deuterium incorporation.
Mass Spectrometry (MS): Mass spectrometry is a primary tool for confirming the mass of the deuterated compound. The molecular weight of L-Homocystine-3,3,3',3',4,4,4',4'-d8 is expected to be approximately 276.40 g/mol , which is 8 mass units higher than the unlabeled L-homocystine (268.36 g/mol ). High-resolution mass spectrometry can provide a precise mass measurement to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm the location of the deuterium atoms on the side chains. thermofisher.comthermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: In the proton NMR spectrum of the deuterated compound, the signals corresponding to the protons at the 3, 3', 4, and 4' positions will be absent or significantly reduced in intensity, providing direct evidence of deuterium incorporation. hmdb.cachemicalbook.com
²H NMR: Deuterium NMR spectroscopy will show signals at the chemical shifts corresponding to the deuterated positions, confirming the presence and location of the deuterium atoms.
¹³C NMR: The carbon signals for the deuterated carbons (C3, C3', C4, and C4') will exhibit characteristic splitting patterns (due to C-D coupling) and an upfield isotope shift compared to the unlabeled compound.
| Analytical Technique | Expected Result for L-Homocystine-d8 |
| Mass Spectrometry | Molecular ion peak at m/z corresponding to C8H8D8N2O4S2 |
| ¹H NMR | Absence or significant reduction of signals for the -CH2-CH2-S- protons |
| ²H NMR | Signals present at chemical shifts corresponding to the 3 and 4 positions |
| ¹³C NMR | Upfield shift and splitting of signals for C3 and C4 |
Enzymatic Synthesis and Biocatalytic Approaches for Isotopic Labeling
While chemical synthesis provides a robust route to L-Homocystine-3,3,3',3',4,4,4',4'-d8, biocatalytic methods are gaining increasing attention due to their high stereoselectivity and regioselectivity, often under milder reaction conditions. However, the direct enzymatic synthesis of this specific isotopologue is not well-documented.
Potential biocatalytic strategies could involve the use of enzymes that act on precursors of homocysteine. For instance, enzymes involved in the methionine biosynthesis pathway could potentially be harnessed. nih.govuni-freiburg.de
One theoretical approach could involve the enzymatic conversion of a deuterated precursor. For example, if a deuterated analog of O-acetyl-L-homoserine could be synthesized, an O-acetyl-L-homoserine sulfhydrolase could potentially catalyze its conversion to deuterated L-homocysteine in the presence of a sulfur source. nih.govuni-freiburg.de
Furthermore, the field of biocatalytic deuteration is rapidly advancing, with enzymes like pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes being repurposed for H-D exchange reactions. nih.govnih.gov While these have been primarily used for α- and β-deuteration, future enzyme engineering efforts could potentially lead to catalysts capable of side-chain deuteration of amino acids like homocysteine. wisc.edu Such methods would offer a more environmentally friendly and highly selective alternative to traditional chemical synthesis.
A significant challenge in enzymatic approaches is the potential for isotopic scrambling if the reaction intermediates are in equilibrium with the aqueous (D2O) solvent. Therefore, careful selection of the enzyme and reaction conditions is crucial to ensure the specific labeling pattern is maintained.
Applications of L Homocystine 3,3,3 ,3 ,4,4,4 ,4 D8 in Advanced Omics Research
Metabolomic Flux Analysis and Pathway Mapping
Metabolic flux analysis (MFA) is a technique used to investigate the rates of metabolic reactions within a biological system. medchemexpress.com The use of stable isotope tracers like L-Homocystine-d8 is central to MFA, providing a dynamic view of cellular metabolism that goes beyond static metabolite concentration measurements. medchemexpress.com When introduced into a biological system, this compound is processed by enzymes alongside the natural, unlabeled molecules. By measuring the rate of appearance of the deuterium (B1214612) label in downstream metabolites, researchers can calculate the flux through specific metabolic pathways. medchemexpress.com
In research applications, the stable isotope-labeled this compound is often used as an internal standard for the accurate quantification of total homocysteine in biological samples like plasma. nih.govnih.gov In these methods, the sample's disulfide bonds are reduced, converting all forms of homocysteine (free, protein-bound, and homocystine) into the monomer homocysteine. nih.govnih.gov The known quantity of the deuterated standard allows for precise measurement by correcting for any loss during sample preparation and analysis by gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov
By acting as a tracer, this compound allows for the detailed study of methionine metabolism. Methionine is first activated to S-adenosylmethionine (SAM), which serves as a universal methyl donor. researchgate.netnih.gov After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to form homocysteine. researchgate.netnih.gov Introducing labeled homocysteine enables researchers to follow its incorporation into various downstream pathways, providing a dynamic measure of the activity of this cycle. nih.gov
Table 1: Key Reactions in Sulfur Amino Acid Metabolism
| Reaction | Key Enzyme | Metabolic Role | Tracer Application Insight |
|---|---|---|---|
| Methionine → S-adenosylmethionine (SAM) | Methionine Adenosyltransferase (MAT) | Activation of methionine for methyl donation. nih.gov | Provides the starting point for the methionine cycle. |
| SAM → S-adenosylhomocysteine (SAH) | Methyltransferases | Universal methyl donation for numerous biological processes. researchgate.net | Measures the overall rate of methylation reactions. |
| SAH → Homocysteine + Adenosine | SAH Hydrolase (SAHH) | Generation of homocysteine. nih.gov | Reveals the rate of homocysteine production from methylation. |
| Homocysteine → Cystathionine (B15957) | Cystathionine β-synthase (CBS) | First step of the transsulfuration pathway, committing homocysteine to cysteine synthesis. researchgate.netnih.gov | Using this compound allows quantification of the flux into this pathway. |
One-carbon metabolism is a network of interconnected pathways that mediate the transfer of one-carbon units, essential for the synthesis of nucleotides, amino acids, and for methylation reactions. nih.gov The methionine cycle is a central component of this network. nih.govhepvs.ch Homocysteine can be remethylated back to methionine, a reaction that links sulfur amino acid metabolism directly to the folate and choline (B1196258) cycles. nih.govnih.gov
By using this compound as a tracer, scientists can observe the dynamics of these interconnected cycles. The deuterium label from homocysteine can be tracked as it is converted back to methionine and subsequently participates in other one-carbon transfer reactions. This provides a quantitative understanding of how cells allocate resources and maintain metabolic homeostasis. For instance, this approach can help determine the relative contribution of folate-dependent versus folate-independent (using betaine) pathways for homocysteine remethylation in different tissues or under various physiological conditions. nih.govnih.gov
Homocysteine sits (B43327) at a critical regulatory branch point where its fate is determined by two major pathways: remethylation to methionine or transsulfuration to cysteine. caldic.com
Remethylation Pathway: This pathway salvages homocysteine to regenerate the essential amino acid methionine. It is catalyzed by methionine synthase, which uses 5-methyltetrahydrofolate as a methyl donor, or by betaine-homocysteine methyltransferase (BHMT) in the liver and kidney, which uses betaine. caldic.comnih.gov
Transsulfuration Pathway: This pathway irreversibly converts homocysteine to cysteine. The first and rate-limiting step is the condensation of homocysteine with serine to form cystathionine, catalyzed by cystathionine β-synthase (CBS). researchgate.netnih.gov Cystathionine is then cleaved to produce cysteine, α-ketobutyrate, and ammonia. researchgate.netmdpi.com
L-Homocystine-3,3,3',3',4,4,4',4'-d8 is an invaluable tool for quantifying the flux of homocysteine through these competing pathways. pnas.org By administering the labeled tracer and measuring the enrichment of the deuterium label in downstream metabolites such as methionine (from remethylation) and cystathionine (from transsulfuration), researchers can precisely calculate the relative rates of these two pathways. nih.govpnas.org This quantitative data is crucial for understanding how genetic defects, nutritional status (e.g., B vitamin deficiency), or disease states impact homocysteine metabolism and lead to conditions like hyperhomocysteinemia. mdpi.comnih.gov
Table 2: Comparison of Homocysteine Metabolic Fates
| Feature | Remethylation Pathway | Transsulfuration Pathway |
|---|---|---|
| Primary Function | Regeneration of Methionine | Synthesis of Cysteine and Glutathione; Irreversible removal of homocysteine. nih.gov |
| Key Enzyme | Methionine Synthase (MTR); Betaine-Homocysteine Methyltransferase (BHMT) | Cystathionine β-synthase (CBS). nih.gov |
| Required Cofactors/Substrates | Folate (as 5-MTHF), Vitamin B12, Betaine | Serine, Vitamin B6. researchgate.net |
| Tracer Measurement | Appearance of d4-Methionine | Appearance of d4-Cystathionine |
| Metabolic Condition Favoring Pathway | Methionine deficiency; adequate folate/B12 | Methionine excess. caldic.com |
Proteomic Quantification and Mechanistic Studies
Beyond metabolomics, the principles of stable isotope labeling with this compound can be conceptually extended to the field of proteomics to study protein turnover and post-translational modifications.
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful mass spectrometry-based method for quantitative proteomics. thermofisher.com The standard SILAC approach involves growing two populations of cells in media that are identical except that one contains a "light" (natural abundance) essential amino acid, while the other contains a "heavy" (isotope-labeled) version of the same amino acid. thermofisher.com
Conceptually, this compound could be adapted for a SILAC-type experiment, particularly in specialized contexts. Since homocysteine is derived from methionine, one could envision a system using methionine-auxotrophic cells. These cells would be grown in media where methionine is replaced by either unlabeled L-homocystine or this compound. The cells would metabolize the homocystine to homocysteine and then remethylate it to form either light methionine or deuterated (d4) methionine, which would then be incorporated into newly synthesized proteins.
After combining protein lysates from the two cell populations, the mass difference of 4 Da (for each methionine residue) in peptides containing the labeled methionine would allow for the relative quantification of protein abundance between the two samples using mass spectrometry. thermofisher.com This conceptual application would enable the study of protein expression changes in response to various stimuli under conditions where sulfur amino acid metabolism is a key focus.
Proteins can undergo a wide variety of post-translational modifications (PTMs), which involve the covalent attachment of chemical groups to amino acid residues and are critical for regulating protein function. nih.govnih.govsigmaaldrich.com One such PTM is "homocysteinylation," where homocysteine forms a stable disulfide bond with cysteine residues on proteins (S-homocysteinylation) or an amide bond with lysine (B10760008) residues via its reactive metabolite, homocysteine thiolactone (N-homocysteinylation). mdpi.comnih.gov Elevated levels of homocysteinylation are associated with protein dysfunction and cellular stress. nih.gov
L-Homocystine-3,3,3',3',4,4,4',4'-d8 provides a conceptual framework for identifying and quantifying sites of protein homocysteinylation. By introducing the deuterated tracer into cells or organisms, any proteins that become modified by S-homocysteinylation would incorporate the d4-homocysteine moiety.
Using advanced proteomic techniques, proteins from the experimental system would be digested into peptides. Subsequent analysis by high-resolution mass spectrometry would search for the characteristic mass shift of the deuterated homocysteine adduct on cysteine-containing peptides. This would not only confirm that the modification occurred but also pinpoint the exact location on the protein. The intensity of the signal from the labeled peptide could also be used to quantify the extent of modification under different experimental conditions, providing novel insights into the pathological mechanisms of diseases linked to high homocysteine levels. nih.gov
Biomolecular Nuclear Magnetic Resonance (NMR) Spectroscopy
The incorporation of stable isotopes like deuterium is a cornerstone of modern biomolecular NMR spectroscopy. Deuteration simplifies complex proton (¹H) NMR spectra and alters nuclear relaxation properties, which is particularly advantageous for studying the structure and dynamics of large biomolecules. nih.govutoronto.ca
In the context of structural studies, the selective incorporation of deuterium atoms, as in this compound, can be a powerful strategy. Replacing protons with deuterons in specific parts of a molecule simplifies crowded regions of a ¹H-NMR spectrum, as deuterium is effectively "invisible" in standard proton NMR experiments. This spectral simplification helps to resolve overlapping signals, enabling clearer identification of resonances and facilitating the determination of three-dimensional structures. For larger molecules or complexes involving homocystine, deuteration reduces signal broadening caused by dipole-dipole relaxation, leading to sharper lines and improved spectral quality, which is crucial for accurate structural analysis. nih.govnih.gov
This compound serves as a precursor for the synthesis of other deuterated molecules used to probe biochemical dynamics. A notable application is in the study of protein dynamics using NMR relaxation dispersion experiments. nih.gov For instance, (3,3,3′,3′,4,4,4′,4′-D8)-dl-homocystine has been used as a starting material to synthesize deuterated L-methionine residues. nih.gov These deuterated methionine probes are then incorporated into proteins, such as calmodulin. The deuterium labeling on the side chain minimizes complex proton relaxation pathways, allowing for sensitive measurement of methyl group dynamics. nih.gov Such studies provide critical insights into conformational changes in proteins that occur on microsecond to millisecond timescales, which are often essential for biological functions like enzyme catalysis and protein-protein recognition. nih.govmdpi.com
Investigations into Amino Acid Homeostasis and Interconversion Pathways
This compound is a critical tool for accurately studying the homeostasis of sulfur-containing amino acids. Homocysteine is a key junction point in metabolism, linking the methionine cycle to the transsulfuration pathway, which produces cysteine. researchgate.net The balance between these pathways is vital for cellular function.
By using this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can achieve precise and accurate quantification of total homocysteine in biological samples like plasma and cell cultures. researchgate.net This stable isotope dilution method is considered the gold standard for quantification because the labeled standard behaves almost identically to the endogenous analyte during sample extraction, derivatization, and ionization, correcting for any sample loss or matrix effects. researchgate.net Accurate measurement allows scientists to study how genetic defects, nutritional status (e.g., folate and vitamin B12 levels), and disease states disrupt homocysteine metabolism and the interconversion of related amino acids. researchgate.net
Research into Metabolic Enzyme Kinetics and Mechanism of Action
Stable isotope tracers are fundamental to metabolic flux analysis, which quantifies the rates of metabolic reactions within a living system. nih.govnih.gov this compound can be used as a tracer to investigate the kinetics and mechanisms of enzymes involved in homocysteine metabolism.
Table 2: Application of this compound in LC-MS/MS Quantification of Homocysteine
| Parameter | Description | Example Value |
|---|---|---|
| Analyte | Homocysteine | - |
| Internal Standard | L-Homocystine-3,3,3',3',4,4,4',4'-d8 | - |
| Technique | Stable Isotope Dilution LC-MS/MS | - |
| Precursor Ion (m/z) | Mass-to-charge ratio of the molecule entering the mass spectrometer. | Homocysteine: 136; [²H₄]-Homocysteine: 140 |
| Product Ion (m/z) | Mass-to-charge ratio of a specific fragment after collision-induced dissociation. | Homocysteine: 90; [²H₄]-Homocysteine: 94 |
Data derived from studies using deuterated homocystine as an internal standard where it is reduced to homocysteine-d4 prior to analysis.
Advanced Analytical Methodologies for the Detection and Quantification of L Homocystine 3,3,3 ,3 ,4,4,4 ,4 D8
Mass Spectrometry (MS) Based Techniques
Mass spectrometry is a cornerstone for the analysis of L-Homocystine-d8, offering exceptional sensitivity and specificity. nih.govnih.gov These methods are widely applied in clinical research for quantifying total homocysteine, for which this compound is the preferred internal standard. thermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent technique for the quantification of total homocysteine using this compound as an internal standard. nih.govwaters.com This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of triple quadrupole mass spectrometry. nih.govthermofisher.com
In a typical workflow, biological samples such as plasma or serum are subjected to a reduction step. thermofisher.com This is necessary because the majority of homocysteine exists in oxidized forms (like homocystine) or is bound to proteins. thermofisher.com A reducing agent, such as dithiothreitol (B142953) (DTT), is used to convert all forms of homocysteine to its free reduced form. waters.comnih.gov Critically, this process also reduces the this compound internal standard to two molecules of L-homocysteine-d4. thermofisher.comresearchgate.net
Following reduction and protein precipitation, the sample is injected into the LC-MS/MS system. thermofisher.comnih.gov Detection is performed using selected-reaction monitoring (SRM), also known as multiple reaction monitoring (MRM). thermofisher.comshimadzu.com In this mode, the mass spectrometer is set to monitor specific precursor-to-product ion transitions, ensuring high specificity. For homocysteine, the transition from the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 136 to a product ion at m/z 90 is typically monitored. waters.comnih.govresearchgate.net For the internal standard, the corresponding transition for L-homocysteine-d4 is monitored from m/z 140 to m/z 94. nih.govresearchgate.net The high sensitivity and specificity of this approach often require minimal sample preparation and no derivatization, leading to high sample throughput. nih.govwaters.com
| Analyte | Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|---|
| Homocysteine | - | 136.0 | 90.0 | Positive ESI |
| - | d4-Homocysteine (from d8-Homocystine) | 140.0 | 94.0 | Positive ESI |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) represents another robust method for the analysis of total homocysteine, often considered a reference method. waters.comhaematologica.org Similar to LC-MS/MS, this technique utilizes L-Homocystine-3,3,3',3',4,4,4',4'-d8 as an internal standard to ensure accuracy. nih.gov
A key difference in GC-MS analysis is the requirement for derivatization. Amino acids like homocysteine are not sufficiently volatile for gas chromatography. Therefore, after the initial reduction of disulfides, the sample undergoes a series of chemical modifications. nih.govhaematologica.org One established method involves alkylating the free thiol groups to prevent re-oxidation, followed by derivatization to form more volatile compounds, such as tert-butyldimethylsilyl (TBDMS) derivatives. nih.gov This multi-step sample preparation is more complex than that for many LC-MS/MS methods. haematologica.org Once derivatized, the sample is analyzed by GC-MS, where the labeled and unlabeled analytes are separated chromatographically and detected by the mass spectrometer. nih.gov
High-Resolution Mass Spectrometry for Metabolite Profiling
High-resolution mass spectrometry (HRMS), using instruments like Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, offers an advanced platform for metabolite analysis. nih.govmdpi.com These technologies provide high mass accuracy and resolution, enabling the comprehensive profiling of metabolites in complex biological samples. nih.govnih.gov
In the context of homocysteine metabolism, HRMS can be used to identify and quantify a panel of related metabolites simultaneously. nih.gov When used for targeted quantification of total homocysteine, this compound serves as the internal standard. thermofisher.com Techniques such as Parallel Reaction Monitoring (PRM) on a Q Exactive hybrid quadrupole-Orbitrap instrument can be employed. thermofisher.com This approach combines the high resolution of the Orbitrap analyzer with targeted fragmentation, providing exceptional certainty in analyte identification and quantification. The ability of HRMS to distinguish analytes from background interferences with high precision makes it a powerful tool for in-depth metabolic studies involving the homocysteine pathway. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules. For isotopically labeled compounds like this compound, NMR provides unique insights into the position and extent of labeling. chempep.com
Deuterium (B1214612) NMR (²H NMR) for Positional Labeling Analysis
Deuterium (²H) NMR spectroscopy is a direct method for observing the deuterium nuclei within a molecule. wikipedia.org While proton (¹H) NMR is more common, ²H NMR is specifically used to verify the success and location of deuteration in a synthesized compound. wikipedia.org For L-Homocystine-3,3,3',3',4,4,4',4'-d8, a ²H NMR spectrum would show distinct signals corresponding to the deuterium atoms at the 3, 3', 4, and 4' positions.
This technique is highly valuable for quality control, confirming that the isotopic label is present at the intended positions and that there has been no unexpected isotopic scrambling. Because the natural abundance of deuterium is very low (about 0.016%), a strong signal in the ²H NMR spectrum provides definitive evidence of successful enrichment. wikipedia.org Furthermore, the quadrupolar splitting observed in solid-state ²H NMR spectra can provide detailed information about the orientation and dynamics of the C-D bonds. wikipedia.org
Multi-Dimensional NMR for Complex Mixture Analysis
Analyzing compounds within complex biological mixtures, such as plasma or cell extracts, is a significant challenge due to severe signal overlap in standard one-dimensional (1D) NMR spectra. nih.gov Multi-dimensional NMR techniques, such as 2D and 3D experiments, address this by spreading the signals across multiple frequency dimensions, thereby greatly improving resolution. researchgate.net
The presence of an isotopic label like deuterium in this compound can be exploited in advanced NMR experiments. utoronto.ca While direct detection of ²H can be challenging due to its properties, the absence of protons at the labeled positions simplifies the ¹H NMR spectrum in those regions of the molecule. In more complex scenarios involving proteins or other large biomolecules labeled with multiple isotopes (e.g., ¹³C, ¹⁵N, ²H), multi-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) are essential. utoronto.ca Isotopic labeling is a prerequisite for many of these advanced NMR applications, simplifying complex spectra and enabling the study of specific molecules within intricate biological systems. nih.govspringernature.com
Chromatographic Separation Methods for L-Homocystine-3,3,3',3',4,4,4',4'-d8
The separation of L-Homocystine-3,3,3',3',4,4,4',4'-d8 from other structurally similar amino acids and endogenous compounds is a critical step in its quantification. High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for this purpose. The selection of the stationary and mobile phases is tailored to the physicochemical properties of the analyte to achieve optimal separation. Given that L-Homocystine is a chiral and highly polar molecule, specialized chromatographic modes are required for its effective analysis.
Chiral Chromatography for Enantiomeric Separation
Chiral chromatography is indispensable when it is necessary to separate the L-enantiomer of homocystine from its D-enantiomer. This is particularly important as biological systems exhibit high stereospecificity, and the presence of a specific enantiomer can have distinct physiological implications. The separation is achieved by using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.
For the separation of underivatized amino acids like homocystine, crown ether-based CSPs are particularly effective. registech.comregistech.comtandfonline.com The mechanism relies on the complexation between the protonated primary amine group of the amino acid and the cavity of the crown ether. registech.com This interaction is influenced by the three-dimensional structure of the analyte, allowing for the discrimination between enantiomers.
Key parameters for successful chiral separation of amino acids on crown ether columns include:
Chiral Stationary Phase: Columns with a chiral crown ether selector, such as (+)-(18-Crown-6)-tetracarboxylic acid, are commonly used. registech.comregistech.com Both enantiomeric forms of the CSP are often available, which allows for the inversion of the elution order. registech.comregistech.com
Mobile Phase: An acidic mobile phase is required to ensure the protonation of the primary amine group of the homocystine. tandfonline.com Perchloric acid or trifluoroacetic acid (TFA) are frequently used as additives. nih.gov The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) and an acidic aqueous component. nih.gov
Detection: Mass spectrometry (MS) is often coupled with chiral chromatography, providing high sensitivity and selectivity for detection, which is crucial for analyzing complex biological samples. nih.govnih.gov
The application of these principles allows for the development of high-throughput methods capable of separating numerous proteinogenic amino acid enantiomers, which would be applicable to L-Homocystine-3,3,3',3',4,4,4',4'-d8 and its corresponding D-form. nih.gov
| Parameter | Description | Common Conditions | References |
|---|---|---|---|
| Stationary Phase (CSP) | Crown Ether-based | CROWNPAK CR-I(+), ChiroSil RCA(+) | registech.comnih.gov |
| Mobile Phase | Acidic Organic/Aqueous | Acetonitrile/Water/Trifluoroacetic Acid (e.g., 96/4/0.5 v/v/v) | nih.gov |
| Flow Rate | Analytical Scale | 0.8 - 1.2 mL/min | nih.gov |
| Column Temperature | Controlled Environment | 30 - 40 °C | nih.gov |
| Detection | Mass Spectrometry | LC-MS/MS (ESI+) | nih.govankara.edu.tr |
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative to reversed-phase chromatography for the retention and separation of highly polar compounds like amino acids. chromatographyonline.comrsc.org This technique avoids the need for chemical derivatization, which is often required in reversed-phase methods to achieve sufficient retention for polar analytes. halocolumns.com L-Homocystine-3,3,3',3',4,4,4',4'-d8, being a polar molecule, is an ideal candidate for HILIC-based analysis.
The retention mechanism in HILIC is primarily based on the partitioning of the analyte between a high-concentration organic mobile phase and a water-enriched layer adsorbed onto the surface of a polar stationary phase. halocolumns.comwaters.comelementlabsolutions.com More hydrophilic analytes partition more strongly into the aqueous layer, resulting in longer retention times. waters.com
Several types of stationary phases are used in HILIC, each offering different selectivity:
Amide Phases: These phases, such as BEH Amide, are widely used and have demonstrated effective separation for various polar metabolites, including amino acids. nih.govwaters.com
Zwitterionic Phases: Zwitterionic phases (e.g., ZIC-HILIC) contain both positively and negatively charged functional groups, which can provide unique selectivity through electrostatic interactions in addition to hydrophilic partitioning. nih.govnih.gov
Unbonded Silica (B1680970): Bare silica columns can also be used in HILIC mode, where surface silanol (B1196071) groups provide the necessary hydrophilicity for retention. waters.com
Mobile phase composition is a critical factor in optimizing HILIC separations. Key variables include the type and concentration of the organic solvent (typically acetonitrile), and the concentration and pH of the aqueous buffer (commonly ammonium (B1175870) formate (B1220265) or ammonium acetate, which are volatile and MS-compatible). halocolumns.comthermofisher.com Increasing the buffer salt concentration can improve peak shape and reduce retention times. thermofisher.com
| Parameter | Description | Common Conditions | References |
|---|---|---|---|
| Stationary Phase | Polar Bonded Phases | BEH Amide, ZIC-HILIC, Penta-hydroxy | halocolumns.comwaters.comnih.gov |
| Mobile Phase A | Weak Eluent (Organic) | Acetonitrile with 10-20 mM Ammonium Formate/Acetate | waters.comthermofisher.com |
| Mobile Phase B | Strong Eluent (Aqueous) | Water with 10-20 mM Ammonium Formate/Acetate | waters.comthermofisher.com |
| Gradient | Increasing Strong Eluent | Typical start at 5-15% B, increasing to 40-60% B | waters.com |
| Buffer pH | Acidic to Neutral | pH 2.8 - 7.0 | waters.comthermofisher.com |
| Detection | Mass Spectrometry | LC-MS/MS (ESI+) | chromatographyonline.comhalocolumns.com |
Research Perspectives and Future Directions in Deuterated Amino Acid Studies
Integration of L-Homocystine-3,3,3',3',4,4,4',4'-d8 with Systems Biology Approaches
Systems biology aims to understand complex biological systems by integrating multiple data types to create comprehensive models. In this context, L-Homocystine-d8 is an invaluable tool for quantitative metabolomics, a cornerstone of systems biology. isotope.com Accurate measurement of metabolite concentrations is essential for constructing and validating metabolic network models.
The primary role of this compound in systems biology is to serve as an internal standard for the quantification of total homocysteine in plasma or serum. thermofisher.comthermofisher.com Because it behaves identically to the endogenous analyte during sample extraction and ionization, it corrects for sample loss and matrix effects, leading to highly accurate and precise data. This high-quality quantitative data is then integrated with genomic, transcriptomic, and proteomic data to build robust models of cellular metabolism. These models can help researchers understand how metabolic pathways, such as the one-carbon metabolism in which homocysteine is a key intermediate, are dysregulated in disease states.
Furthermore, as a stable isotope tracer, this compound can be used to measure metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. rsc.org By introducing the labeled compound into a biological system and tracking its conversion into downstream metabolites, researchers can gain a dynamic view of metabolic activity that is not achievable by measuring static metabolite levels alone.
Development of Novel Isotopic Tracing Models for Complex Biological Systems
Isotope tracing is a powerful technique for mapping metabolic pathways and quantifying fluxes. nih.gov this compound is well-suited for the development of novel tracing models to investigate sulfur-containing amino acid metabolism. When introduced into cells or organisms, the eight deuterium (B1214612) atoms act as a label, allowing researchers to follow the fate of the homocystine molecule.
This approach can elucidate the dynamics of the methionine cycle, where homocysteine is either remethylated to methionine or enters the transsulfuration pathway to be converted to cysteine. By tracking the appearance of the deuterium label in these and other downstream metabolites, it is possible to quantify the relative activities of these competing pathways under various physiological or pathological conditions. nih.gov This is particularly relevant for studying disorders associated with hyperhomocysteinemia, where the balance between these pathways is disrupted. nih.gov
Novel tracing models using this compound can be applied to complex systems to understand intercellular metabolic coupling, such as the metabolic interactions between different cell types within a tumor microenvironment or between different organs in vivo. nih.gov These studies provide critical insights into metabolic reprogramming in disease and can help identify new therapeutic targets.
| Metabolic Pathway | Tracer Input | Expected Labeled Metabolite | Biological Question Addressed |
|---|---|---|---|
| Remethylation Pathway | This compound | L-Methionine-d4 | What is the rate of methionine regeneration from homocysteine? |
| Transsulfuration Pathway | This compound | L-Cystathionine-d4 | How much homocysteine is being directed towards cysteine synthesis? |
| Protein Synthesis | This compound (after conversion to L-Methionine-d4) | Proteins containing L-Methionine-d4 | What is the rate of incorporation of methionine derived from homocysteine into new proteins? |
Advancements in Analytical Instrumentation for Deuterated Compound Analysis
The analysis of deuterated compounds like this compound relies heavily on sophisticated analytical instrumentation, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (LC-MS/MS) are the principal techniques for using this compound as an internal standard. thermofisher.comthermofisher.com These methods offer high sensitivity and selectivity, allowing for the precise quantification of total homocysteine in complex biological matrices like blood plasma. thermofisher.com The mass spectrometer distinguishes between the deuterated standard (M+8) and the endogenous analyte based on their mass-to-charge ratio. sigmaaldrich.com Recent advancements, such as the use of Orbitrap mass analyzers, further improve mass accuracy and resolution, enhancing the reliability of quantification. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS is ideal for quantification, NMR spectroscopy is crucial for characterizing the deuterated standard itself. rsc.org Both 1H NMR and 2H NMR can be used to confirm the positions of the deuterium labels and to determine the isotopic enrichment and purity of the compound. wiley.comwikipedia.org This quality control step is essential to ensure the accuracy of the tracer experiments. Advanced NMR techniques can provide detailed structural information and insights into the molecular dynamics of the labeled compound. nih.gov
| Technique | Primary Application for this compound | Key Advantages | Limitations |
|---|---|---|---|
| Mass Spectrometry (e.g., LC-HRAM-MS) | Quantification of endogenous homocysteine using this compound as an internal standard. thermofisher.com | High sensitivity, high selectivity, excellent for complex mixtures. thermofisher.com | Provides limited structural information; cannot easily distinguish isotopomers. brightspec.com |
| Nuclear Magnetic Resonance (NMR) | Structural verification, determination of isotopic purity and enrichment of the standard. rsc.org | Provides detailed structural information, non-destructive. studymind.co.uk | Lower sensitivity compared to MS, requires larger sample quantities. brightspec.com |
Exploration of Deuterium Isotope Effects in Reaction Mechanism Studies
Replacing hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond effectively stronger and more difficult to break. libretexts.org
The KIE is a powerful tool for elucidating enzymatic reaction mechanisms. portico.orgnih.gov If the cleavage of a C-H bond is the rate-determining step of a reaction, substituting that hydrogen with deuterium will significantly slow the reaction, resulting in a "primary" KIE (typically kH/kD > 2). portico.org this compound, with deuterium atoms at the C3 and C4 positions, could be used to probe the mechanisms of enzymes involved in homocysteine metabolism.
For instance, if an enzyme-catalyzed reaction involves the abstraction of a hydrogen atom from the C3 or C4 position of homocysteine in its rate-limiting step, using this compound as a substrate would result in a substantially lower reaction rate. Observing a significant KIE would provide strong evidence for this specific mechanistic step. This approach can help researchers understand the catalytic strategies of key enzymes like cystathionine (B15957) β-synthase or methionine synthase.
| Observed KIE (kH/kD) | Interpretation | Implication for Reaction Mechanism |
|---|---|---|
| ~ 1 | No isotope effect. | Cleavage of the C-D bond is not involved in the rate-determining step of the reaction. wikipedia.org |
| > 2 | Primary KIE. | The C-D bond is broken during the rate-determining step. portico.org |
| 1.0 - 1.4 | Secondary KIE. | The isotopic substitution is at a position near the reaction center, but the C-D bond is not broken. This provides information about changes in hybridization at the transition state. wikipedia.org |
Potential for L-Homocystine-3,3,3',3',4,4,4',4'-d8 in Non-Mammalian Biological Research Models
While much of the research on homocysteine metabolism is focused on human health, non-mammalian model organisms offer powerful systems for fundamental biological discovery. This compound can be a valuable tool in these models.
Yeast (Saccharomyces cerevisiae): Yeast is a premier model for studying conserved metabolic pathways, including amino acid metabolism. nih.gov Isotope tracing with this compound could be used to investigate how yeast regulates sulfur amino acid pathways in response to different nutrient conditions, such as catabolite derepression where amino acid uptake and oxidation are significantly increased. nih.gov This can provide fundamental insights into metabolic flexibility and nutrient sensing that are relevant to all eukaryotes.
Other Models: The nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster are other powerful models for studying metabolism and aging. Using this compound in these organisms would allow researchers to trace the impact of diet and genetic mutations on homocysteine metabolism throughout the lifespan of an organism, providing insights into age-related metabolic decline and disease.
Q & A
Basic Research Questions
Q. How is L-Homocystine-3,3,3',3',4,4,4',4'-d8 synthesized and characterized to ensure isotopic integrity in metabolic studies?
- Methodological Answer : Synthesis involves deuterium labeling at specific carbon positions (3,3,3',3',4,4,4',4') using precursor molecules like deuterated butanoic acid derivatives. Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium placement and mass spectrometry (MS) to verify molecular weight (276.40 g/mol) and isotopic purity (≥98% as per supplier data) .**
- Key Considerations : Ensure reproducibility by adhering to IUPAC guidelines for compound naming and reporting spectral data (e.g., δ-values in NMR, m/z ratios in MS) in publications .
Q. What analytical methods are critical for confirming the isotopic purity and positional specificity of L-Homocystine-d8?
- Methodological Answer : Isotopic purity is validated via high-resolution mass spectrometry (HR-MS) to distinguish between deuterated and non-deuterated species. Positional specificity is confirmed using 2D NMR techniques (e.g., HSQC, COSY) to map deuterium incorporation at the 3,3,3',3',4,4,4',4' carbons .**
- Data Interpretation : Cross-reference results with supplier certificates of analysis (e.g., 98 atom% D in ) to ensure consistency .
Q. How is this compound used to study homocysteine metabolism in neurological or vascular disease models?
- Methodological Answer : As a deuterated analog, it serves as a stable isotope tracer in isotope-ratio mass spectrometry (IR-MS) or LC-MS/MS to quantify homocysteine flux in pathways linked to schizophrenia or vascular disease .**
- Experimental Design : Administer this compound in cell cultures or animal models, then measure deuterated homocysteine metabolites to map turnover rates and pathway dysregulation .
Advanced Research Questions
Q. How can researchers design isotope-tracing experiments with this compound to resolve conflicting data on homocysteine’s role in oxidative stress?
- Methodological Answer : Use compartmental modeling to distinguish between intracellular vs. extracellular homocysteine pools. Combine this compound with redox-sensitive fluorescent probes (e.g., roGFP) to correlate deuterated metabolite levels with real-time oxidative stress markers .**
- Contradiction Mitigation : Address variability by standardizing sample collection times and normalizing data to total protein or cell count .
Q. What strategies optimize the detection of this compound-derived metabolites in complex biological matrices?
- Methodological Answer : Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate deuterated homocysteine from plasma or tissue homogenates. Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for enhanced specificity .**
- Advanced Tip : Spike samples with internal standards (e.g., ¹³C-labeled homocysteine) to correct for matrix effects .
Q. How do deuterium kinetic isotope effects (KIEs) influence the interpretation of metabolic flux data using this compound?
- Methodological Answer : Deuteration at non-reactive positions (e.g., 3,3,3',3',4,4,4',4') minimizes KIEs, but validate assumptions by comparing results with non-deuterated controls. Use computational modeling (e.g., density functional theory) to predict KIEs in enzyme-catalyzed reactions .**
- Data Validation : Replicate experiments under varying pH and temperature conditions to assess robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
